Boc-D-Phe-OH
CAS No.: 18942-49-9
Cat. No.: VC21536964
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 18942-49-9 |
---|---|
Molecular Formula | C14H19NO4 |
Molecular Weight | 265.3 g/mol |
IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 |
Standard InChI Key | ZYJPUMXJBDHSIF-LLVKDONJSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Chemical Identity and Structure
Nomenclature and Basic Information
Boc-D-Phe-OH is formally known as (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid, commonly referred to as N-Boc-D-phenylalanine . This compound is registered with the CAS number 18942-49-9 . The molecular formula of Boc-D-Phe-OH is C14H19NO4, corresponding to a molecular weight of 265.3 g/mol . The canonical SMILES notation for this compound is CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O, representing its chemical structure in a line notation format .
Physical and Chemical Properties
Boc-D-Phe-OH appears as a white fine crystalline powder with distinctive physical and chemical characteristics . The compound exhibits a melting point range of 78-87°C . One of its defining features is its optical activity, with a specific rotation [α]20/D of -25 ± 2° (c=1 in ethanol) , alternatively reported as -26° (c=2, ethanol) in some sources .
The following table summarizes the key physical and chemical properties of Boc-D-Phe-OH:
Property | Value |
---|---|
Molecular Formula | C14H19NO4 |
Molecular Weight | 265.3 g/mol |
Physical Appearance | White fine crystalline powder |
Melting Point | 78-87°C |
Optical Rotation | [α]20/D -25±2° (c=1, ethanol) |
Estimated Boiling Point | 408.52°C |
Estimated Density | 1.1356 g/cm³ |
pKa | 3.88±0.10 (Predicted) |
Applications in Research and Industry
Peptide Synthesis
Boc-D-Phe-OH serves as a critical reagent in Boc solid-phase peptide synthesis (Boc SPPS), a technique widely employed for creating custom peptide sequences . This protected amino acid provides the essential D-phenylalanine component while preventing unwanted side reactions during the synthesis process . Researchers particularly appreciate its ease of use and ability to achieve high yields in peptide synthesis, making it a preferred choice for both academic and industrial applications .
The Boc protecting group attached to the amino terminus of D-phenylalanine provides temporary protection during peptide coupling reactions, preventing undesired polymerization and side-reactions . This protection can be selectively removed under acidic conditions when needed in the synthetic sequence, allowing for controlled step-wise peptide assembly .
Pharmaceutical Applications
Boc-D-Phe-OH is extensively utilized in drug development, particularly for designing compounds that target specific receptors . Its unique properties make it valuable in creating pharmaceutical agents with enhanced efficacy and reduced side effects compared to traditional compounds .
Specifically, this compound has been employed in the synthesis of benzo[de] napthyridinones, which function as PARP1 (Poly ADP-ribose polymerase 1) inhibitors . PARP1 inhibitors have emerged as significant therapeutic agents in oncology, particularly for treating certain types of breast and ovarian cancers with specific genetic mutations.
Additionally, Boc-D-Phe-OH serves as an important reagent during the manufacturing of proline-containing, β-turn mimetic cyclic tetrapeptides . These specialized peptide structures can mimic the bioactive conformations of natural peptides, potentially leading to improved pharmacological properties and therapeutic outcomes.
Research in Neuroscience
In the field of neuroscience, Boc-D-Phe-OH is employed in studies related to neurotransmitter function . The compound helps researchers understand the role of amino acids in brain chemistry, contributing to our knowledge of neurological processes and potential treatments for neurological disorders . D-amino acids, including D-phenylalanine, have distinctive biological activities compared to their L-counterparts, making compounds like Boc-D-Phe-OH valuable tools for exploring these differences.
Biotechnology Applications
The biotechnology sector utilizes Boc-D-Phe-OH in the production of therapeutic proteins and peptides . Its role in peptide synthesis extends to creating bioactive molecules with potential applications in treating various diseases . The compound is also employed as a standard in chromatographic techniques, aiding in the analysis of complex mixtures and ensuring accuracy in research results .
Chemical Reactivity and Synthesis Considerations
Racemization Concerns
A significant consideration when working with Boc-D-Phe-OH in peptide synthesis is the potential for racemization during coupling reactions. Research has shown that when coupling Boc-Phe derivatives with other amino acids, the choice of coupling reagents and conditions can significantly affect the extent of racemization .
Studies have demonstrated that using certain coupling reagents such as WSCI (water-soluble carbodiimide) in combination with additives like HOBt (1-hydroxybenzotriazole) can minimize racemization during peptide coupling reactions . Additionally, the inclusion of metal salts such as CuCl2 has been shown to further reduce racemization during the coupling of Boc-Phe derivatives .
Synthetic Methods
The synthesis of Boc-D-Phe-OH typically involves the protection of the amino group of D-phenylalanine using di-tert-butyl dicarbonate (Boc2O) under basic conditions. This reaction is generally carried out in a mixture of water and dioxane or another suitable solvent system, with careful pH control to ensure selectivity for the amino group over the carboxylic acid.
The process must be carefully controlled to maintain the stereochemical integrity of the D-configuration at the α-carbon. Purification is typically achieved through crystallization or column chromatography to obtain the pure compound with the desired optical rotation.
Structural Variants and Related Compounds
Fluorinated Derivatives
Among the various derivatives of Boc-D-Phe-OH, fluorinated variants such as Boc-pentafluoro-D-phenylalanine represent an important class with enhanced properties for specific applications . These fluorinated derivatives feature unique characteristics that make them particularly valuable in drug development efforts.
The incorporation of fluorine atoms in the phenyl ring enhances the biological activity of drug candidates by influencing metabolic stability, binding affinity, and membrane permeability . Additionally, these fluorinated compounds can be employed in bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other molecules—an essential step in creating targeted drug delivery systems .
Other Protected Forms
While the Boc protecting group is commonly used, other protected forms of D-phenylalanine exist, including Fmoc-D-Phe-OH (9-fluorenylmethoxycarbonyl-D-phenylalanine), which is utilized in Fmoc solid-phase peptide synthesis. These different protecting groups allow for orthogonal protection strategies in complex peptide synthesis, where selective deprotection is required.
Recent Research and Developments
Recent scientific investigations continue to expand the applications of Boc-D-Phe-OH beyond traditional peptide synthesis. The compound has found increasing utility in the development of peptidomimetics—molecules that mimic the structural and functional characteristics of peptides while offering improved pharmacological properties such as enhanced stability and bioavailability.
Research in the field of β-turn mimetics has particularly benefited from the availability of Boc-D-Phe-OH, as these structures are critical components in the three-dimensional organization of proteins and consequently in protein-protein interactions that can be targeted for therapeutic intervention .
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